molecular formula C14H11ClN4S B2390314 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine CAS No. 1823183-26-1

4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine

Cat. No. B2390314
CAS RN: 1823183-26-1
M. Wt: 302.78
InChI Key: HCTWTIYXNKPKHA-UHFFFAOYSA-N
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Description

“4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine” is a chemical compound with the CAS Number: 1823183-26-1. It has a molecular weight of 302.79 . The compound is solid in physical form .


Physical And Chemical Properties Analysis

The compound has a melting point range of 187 - 188 degrees Celsius . It is solid in physical form .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known for their ability to interact with various biochemical targets due to their aromaticity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various reactions, making it a versatile moiety in drug design .

Biochemical Pathways

Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities . For instance, they can influence the synthesis of neurotransmitters such as acetylcholine .

Pharmacokinetics

Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of thiazole derivatives .

properties

IUPAC Name

4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4S/c1-16-14-17-7-6-11(19-14)12-8-18-13(20-12)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTWTIYXNKPKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)C2=CN=C(S2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine

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